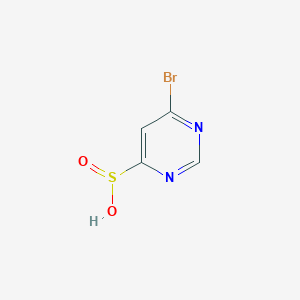
6-Bromopyrimidine-4-sulfinicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromopyrimidine-4-sulfinicacid is a heterocyclic aromatic compound containing a bromine atom and a sulfinic acid group attached to a pyrimidine ring. Pyrimidine derivatives are known for their wide range of applications in medicinal chemistry, agriculture, and materials science due to their unique chemical properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromopyrimidine-4-sulfinicacid typically involves the bromination of pyrimidine derivatives followed by the introduction of the sulfinic acid group. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The sulfinic acid group can be introduced via sulfonation reactions using reagents like sulfur dioxide or sulfinic acid derivatives .
Industrial Production Methods: Industrial production of this compound may involve multi-step processes starting from readily available pyrimidine precursors. The process typically includes bromination, sulfonation, and purification steps to achieve the desired product in high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 6-Bromopyrimidine-4-sulfinicacid undergoes various chemical reactions, including:
Oxidation: The sulfinic acid group can be oxidized to sulfonic acid under oxidative conditions.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under suitable conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a base or catalyst.
Major Products Formed:
Oxidation: 6-Bromopyrimidine-4-sulfonic acid.
Reduction: Pyrimidine-4-sulfinic acid.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
6-Bromopyrimidine-4-sulfinicacid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex pyrimidine derivatives and other heterocyclic compounds.
Biology: It serves as a building block for the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives has shown potential for anti-inflammatory, antiviral, and anticancer activities.
Industry: It is used in the production of agrochemicals, dyes, and materials with specific electronic properties
Mechanism of Action
The mechanism of action of 6-Bromopyrimidine-4-sulfinicacid involves its interaction with various molecular targets. The bromine atom and sulfinic acid group can participate in hydrogen bonding, electrostatic interactions, and covalent modifications of biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the observed biological effects .
Comparison with Similar Compounds
5-Bromopyrimidine: Similar in structure but lacks the sulfinic acid group.
6-Chloropyrimidine-4-sulfinicacid: Similar but with a chlorine atom instead of bromine.
Pyrimidine-4-sulfinicacid: Lacks the bromine atom.
Uniqueness: 6-Bromopyrimidine-4-sulfinicacid is unique due to the presence of both the bromine atom and the sulfinic acid group, which confer distinct chemical reactivity and biological activity compared to its analogs. This dual functionality allows for diverse applications in various fields .
Properties
Molecular Formula |
C4H3BrN2O2S |
|---|---|
Molecular Weight |
223.05 g/mol |
IUPAC Name |
6-bromopyrimidine-4-sulfinic acid |
InChI |
InChI=1S/C4H3BrN2O2S/c5-3-1-4(10(8)9)7-2-6-3/h1-2H,(H,8,9) |
InChI Key |
WAFGYUJJJLRUBO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=CN=C1Br)S(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















